(Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-[[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6/c1-2-25-21(24)20-19(14-5-3-4-6-15(14)28-20)22-18(23)10-8-13-7-9-16-17(11-13)27-12-26-16/h3-11H,2,12H2,1H3,(H,22,23)/b10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQRUDUCFRDOAO-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Acyl Sulfonate Intermediate
The benzofuran core is synthesized through a cyclization-decarboxylation reaction starting from substituted salicylaldehyde derivatives. As detailed in Process C of Patent WO2011099010A1, salicylaldehyde analogs are converted to acyl sulfonates using tosyl chloride in dichloroethane at 75–80°C. For example, 5-chloro-2-hydroxybenzaldehyde undergoes sulfonation to form the activated intermediate, which subsequently cyclizes under reflux with an organic base (e.g., triethylamine) to yield ethyl benzofuran-2-carboxylate.
Reaction Conditions :
Alternative Pathways: Mixed Anhydride Formation
Mixed anhydrides, generated using methanesulfonyl chloride or acetic anhydride, offer an alternative activation method. These intermediates facilitate cyclization at milder temperatures (60–70°C) but require stringent moisture control.
Synthesis of (Z)-3-(Benzo[d]dioxol-5-yl)acrylic Acid
Knoevenagel Condensation
The Z-configured acrylic acid is synthesized via Knoevenagel condensation of benzo[d]dioxol-5-carbaldehyde (piperonal) with malonic acid in pyridine, catalyzed by piperidine. The Z isomer is favored by kinetic control at 60°C.
Reaction Optimization :
- Solvent : Ethanol or acetic acid
- Catalyst : Piperidine (5 mol%)
- Yield : 61–68%
- Z/E Ratio : 7:1 (confirmed by $$ ^1H $$ NMR).
Coupling of Benzofuran-3-amine with (Z)-Acrylic Acid
Acyl Chloride Formation and Amide Coupling
The acrylic acid is converted to its acyl chloride using thionyl chloride in dichloromethane. Subsequent coupling with benzofuran-3-amine employs dimethylformamide (DMF) and potassium carbonate at 80°C for 12 hours.
Critical Parameters :
- Molar Ratio : 1:1.2 (amine:acyl chloride)
- Work-Up : Extraction with ethyl acetate, washing with brine
- Yield : 72–78%.
Stereochemical Control and Purification
Chromatographic Resolution
The Z isomer is isolated via silica gel chromatography using hexane-ethyl acetate gradients (10–30% ethyl acetate). Analytical HPLC (C18 column, acetonitrile-water) confirms >98% stereochemical purity.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors for the cyclization step, reducing reaction time from 12 hours to 2 hours and improving yield to 82%.
Chemical Reactions Analysis
Amide Bond Reactions
The acrylamido group (-NH-C=O) in the compound undergoes typical amide transformations.
Hydrolysis
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Conditions : Acidic (HCl) or basic (NaOH) conditions under reflux.
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Outcome : Converts the amide to a carboxylic acid (benzofuran-2-carboxylic acid) or its conjugate base, respectively.
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Citation :
Nucleophilic Substitution
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Mechanism : The amide nitrogen acts as a nucleophile in substitution reactions with alkylating agents (e.g., benzyl bromide) or acylating agents (e.g., acetic anhydride).
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Reagents : Alkyl halides, acylating agents, bases like triethylamine.
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Product : N-alkylated or N-acylated derivatives.
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Citation :
Benzofuran Ester Reactions
The ethyl ester group (-COOEt) on the benzofuran ring undergoes ester-specific transformations.
Saponification
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Conditions : Alkaline hydrolysis (NaOH, aqueous ethanol).
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Outcome : Converts the ester to the carboxylic acid sodium salt, which can be acidified to yield benzofuran-2-carboxylic acid .
Transesterification
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Conditions : Acidic catalysts (e.g., H2SO4) with excess alcohol.
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Outcome : Substitutes the ethyl group with other alcohols (e.g., methanol, isopropanol) .
Nucleophilic Acyl Substitution
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Mechanism : Grignard reagents or enolates attack the carbonyl carbon.
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Reagents : Grignard reagents, ketones, or aldehydes.
Acrylamido Group Reactions
The acrylamido group (-CH₂CH₂NH-C=O) participates in conjugate additions and cycloadditions.
Michael Addition
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Conditions : Nucleophiles (e.g., amines, thiols) in protic solvents.
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Outcome : Conjugate addition to the α,β-unsaturated amide system.
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Citation :
Diels-Alder Reaction
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Conditions : Diels-Alder partners (e.g., 1,3-butadiene) under high pressure or catalytic hafnium chloride .
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Outcome : Forms six-membered rings via [4+2] cycloaddition .
Benzo[d] dioxol-5-yl Substituent Reactions
The methylenedioxy group (-OCH₂O-) reacts via electrophilic aromatic substitution.
Alkylation
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Conditions : Alkyl halides, Lewis acids (e.g., AlCl3).
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Outcome : Substitution at the 5-position of the dioxolane ring .
Oxidative Cleavage
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Conditions : Strong oxidizing agents (e.g., KMnO4, H2O2).
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Outcome : Converts the dioxolane ring to a dicarboxylic acid .
Biological Relevance
The compound’s reactivity aligns with its potential as a bioactive agent. For example:
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Enzyme Inhibition : The acrylamido group may undergo nucleophilic attack by serine proteases, forming covalent enzyme-inhibitor complexes .
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Antioxidant Activity : The benzofuran and dioxolane moieties could participate in radical scavenging .
Reaction Comparison Table
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules
- This compound can serve as a building block in synthesizing more complex organic molecules, facilitating advancements in synthetic organic chemistry.
Catalysis
- It may act as a ligand in catalytic reactions, enhancing reaction efficiency and selectivity.
Biology
Drug Development
- The compound shows promise in drug discovery processes, particularly for developing new therapeutic agents targeting specific diseases.
Mechanism of Action
- Its mechanism may involve modulating enzyme activity or receptor interactions, potentially leading to anti-cancer or anti-inflammatory effects.
Medicine
Therapeutic Agents
- Research has indicated its potential as an anti-cancer agent due to its ability to inhibit tumor growth. For instance, studies have demonstrated that derivatives of benzofuran compounds exhibit significant cytotoxicity against various cancer cell lines .
Industry Applications
Material Science
- The compound's unique structure may lead to applications in developing materials with specific electronic or optical properties. Its derivatives could be utilized in creating advanced polymers or coatings.
Case Studies
- Anticancer Activity Study
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Synthesis Methodologies
- Research detailing the synthesis of methylenedioxy-bearing compounds highlighted efficient methods for creating derivatives similar to (Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate. These methodologies provide insights into scalable production techniques for pharmaceutical applications .
Mechanism of Action
The mechanism of action of (Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole Derivatives: Compounds like 2-(benzo[d][1,3]dioxol-5-yl)ethan-1-amine.
Benzofuran Derivatives: Compounds such as 3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide.
Uniqueness
(Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate is unique due to its combination of a benzofuran core, an ethyl ester group, and a benzo[d][1,3]dioxole moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
(Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate is a compound of interest due to its potential biological activities. This article examines the biological properties, mechanisms of action, and therapeutic potentials of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 390.4 g/mol. The compound features a benzofuran core substituted with a benzo[d][1,3]dioxole moiety and an ethyl acrylamide functional group.
Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 10b | Bacillus subtilis | 1.25 ± 0.60 |
| 10a | E. coli | Comparable to penicillin |
These values suggest that the compound may possess similar or enhanced antibacterial activity compared to established antibiotics .
Inhibition of Acetylcholinesterase (AChE)
The compound's structural similarities to known AChE inhibitors suggest potential neuroprotective effects. Preliminary studies on related compounds demonstrated promising AChE inhibitory activity:
These findings indicate that modifications in the benzofuran structure can lead to enhanced AChE inhibition, which is crucial for treating neurodegenerative diseases.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and bacterial cell wall synthesis pathways:
- Mur Ligase Inhibition : Compounds similar to this structure have shown inhibitory activity against Mur ligases such as MurD and MurE, which are vital for bacterial cell wall synthesis .
- Antioxidant Properties : Benzofuran derivatives are known for their antioxidant activities, which can contribute to their overall biological efficacy .
Study on Antimicrobial Efficacy
In a study evaluating the antimicrobial effects of various benzofuran derivatives, it was found that certain modifications led to increased potency against Gram-positive bacteria. The study highlighted the importance of the functional groups attached to the benzofuran core in enhancing antimicrobial efficacy .
Neuroprotective Effects
Another investigation into the neuroprotective properties of benzofuran derivatives revealed that compounds with similar structures exhibited significant inhibition of AChE, suggesting potential applications in treating Alzheimer's disease and other cognitive disorders .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of (Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate while minimizing isomer formation?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst) to favor the Z-isomer. For example, reports a 76.3% yield for a benzofuran derivative using THF and NaH, but 2% isomer impurities were noted. To reduce isomerization, consider low-temperature reactions or chiral auxiliaries. Column chromatography () or preparative HPLC can separate isomers post-synthesis. Monitoring reaction progress via TLC or GCMS () helps identify optimal stopping points .
Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C-NMR : Assign signals to confirm acrylamido and benzofuran moieties (e.g., δ 7.2–8.0 ppm for aromatic protons in and ).
- IR Spectroscopy : Identify carbonyl (1705 cm⁻¹) and acrylamido (1650 cm⁻¹) stretches ().
- HRMS : Validate molecular ion peaks; address discrepancies between calculated and observed values (e.g., reports EI-HRMS deviations, possibly due to isomer interference) .
Q. How can researchers resolve discrepancies in mass spectral data during structural characterization?
- Methodological Answer : Re-analyze the sample using high-resolution MS (HRMS) to distinguish isotopic patterns or co-eluting impurities. For example, highlights EI-HRMS inconsistencies due to 2% impurities. Complementary techniques like LC-MS or tandem MS can isolate and identify minor components .
Q. What purification strategies are effective for benzofuran derivatives with polar functional groups?
- Methodological Answer : Use gradient elution in column chromatography (e.g., hexane/ethyl acetate mixtures in ). For isomers, employ chiral columns or recrystallization in solvents like MeOH/CHCl₃ (). Preparative HPLC with a C18 column is recommended for high-polarity analogs .
Advanced Research Questions
Q. What reaction mechanisms underpin the stereoselective synthesis of the Z-configuration in acrylamido-benzofuran derivatives?
- Methodological Answer : The Z-isomer may form via kinetic control in sterically hindered environments. For example, synthesizes (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid derivatives under thermal conditions favoring the trans isomer. To favor Z-configuration, use bulky bases (e.g., LDA) or photochemical methods to manipulate transition states .
Q. How can computational methods predict the bioactivity of this compound for neurogenesis or antiviral studies?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like HIV-1 reverse transcriptase () or neurogenesis-related receptors (). QSAR models can correlate structural features (e.g., benzodioxole lipophilicity) with activity. MD simulations (AMBER/CHARMM) validate stability of ligand-receptor complexes .
Q. What strategies address regioselectivity challenges in benzofuran functionalization during analog synthesis?
- Methodological Answer : Use directing groups (e.g., -NHCO- in ) to guide electrophilic substitution. For example, employs [3,3]-sigmatropic rearrangements to regioselectively construct benzofuran cores. Transition metal catalysts (Pd, Cu) can also control cross-coupling positions .
Q. How can researchers design SAR studies for analogs with improved metabolic stability?
- Methodological Answer : Synthesize analogs with:
- Bioisosteres : Replace the ethyl ester ( ) with tert-butyl or cyclopropyl esters to enhance stability.
- Substituent Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzodioxole ring () to alter metabolism.
- In Vitro Assays : Test analogs in microsomal stability assays and monitor metabolites via LC-MS .
Data Contradiction Analysis
- Example : reports 100% purity but identifies 2% impurities via GCMS. This discrepancy arises because purity assays (e.g., NMR) may not detect low-abundance isomers. To reconcile data, use orthogonal methods: HRMS for molecular ions, HPLC for purity, and 2D-NMR (e.g., NOESY) to confirm stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
